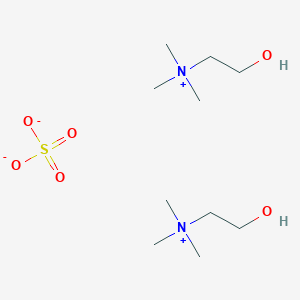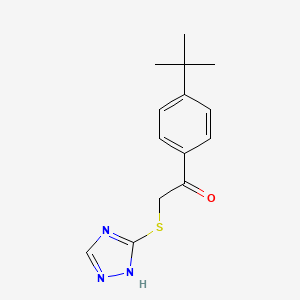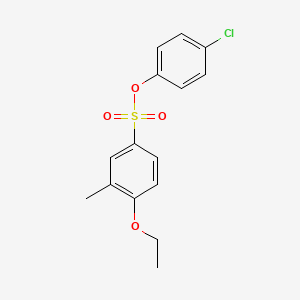
Bis((2-hydroxyethyl)trimethylazanium) sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis((2-hydroxyethyl)trimethylazanium) sulfate: is a chemical compound with the molecular formula C10H28N2O6S and a molecular weight of 304.41 g/mol . It is primarily used as a research chemical and has various applications in scientific research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis((2-hydroxyethyl)trimethylazanium) sulfate typically involves the reaction of trimethylamine with ethylene oxide to form 2-hydroxyethyltrimethylammonium . This intermediate is then reacted with sulfuric acid to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
化学反応の分析
Types of Reactions: Bis((2-hydroxyethyl)trimethylazanium) sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds.
科学的研究の応用
Bis((2-hydroxyethyl)trimethylazanium) sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in biochemical assays and studies involving cellular processes.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bis((2-hydroxyethyl)trimethylazanium) sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
類似化合物との比較
- Choline sulfate
- Betaine
- Trimethylglycine
Comparison: Bis((2-hydroxyethyl)trimethylazanium) sulfate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds like choline sulfate and betaine, it has different reactivity and applications in research and industry .
特性
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H14NO.H2O4S/c2*1-6(2,3)4-5-7;1-5(2,3)4/h2*7H,4-5H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJMSBLYCLWFHB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.[O-]S(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2933678.png)
![N'-(3-fluoro-4-methylphenyl)-N-[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2933680.png)

![Methyl 4-((3-(dimethylamino)propyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2933682.png)


![N-(2,6-dimethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2933689.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933691.png)


![3-butyl-8-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2933699.png)
![2-bromo-5-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2933700.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2933701.png)
